4-Methoxy-2-(trifluoromethyl)pyridine

Vue d'ensemble

Description

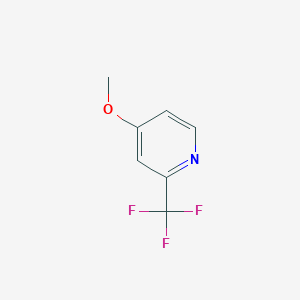

4-Methoxy-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound characterized by the presence of a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) attached to a pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of pyridine derivatives using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base . Another approach involves the use of trifluoromethylating agents like Ruppert-Prakash reagent (TMSCF₃) under specific reaction conditions .

Industrial Production Methods

Industrial production of 4-Methoxy-2-(trifluoromethyl)pyridine often employs high-temperature vapor-phase reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C using iron fluoride as a catalyst can yield the desired product in good yields .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Coupling Reactions: Palladium catalysts (Pd) and boron reagents (e.g., boronic acids) are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine oxides, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Table 1: Chemical Reactions of 4-Methoxy-2-(trifluoromethyl)pyridine

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion of methoxy to aldehydes or acids | Potassium permanganate, chromium trioxide |

| Reduction | Formation of piperidine derivatives | Palladium on carbon (Pd/C), hydrogen gas |

| Substitution | Nucleophilic substitution leading to various derivatives | Amines or thiols under basic conditions |

Scientific Research Applications

1. Chemistry

The compound serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances its reactivity in chemical reactions, making it a versatile intermediate.

2. Biology

this compound has been studied for its potential biological activities, such as enzyme inhibition and receptor modulation. Research indicates that it can interact with specific enzymes or receptors, leading to modulation of metabolic pathways.

3. Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Notably, derivatives like N-(4-methoxy-2-(trifluoromethyl)benzyl)-1-propionylpiperidine-4-carboxamide have shown promising results in reducing inflammatory pain in animal models .

Table 2: Biological Activities and Therapeutic Potential

Case Studies

Case Study 1: Anticancer Efficacy

A comparative study on various pyridine derivatives demonstrated that those with trifluoromethyl substitutions exhibited enhanced anticancer activity compared to their non-trifluoromethyl counterparts. The increased binding affinity to target proteins involved in tumor growth regulation was highlighted as a key factor for this enhanced efficacy.

Case Study 2: Analgesic Properties

In an investigation involving the administration of N-(4-methoxy-2-(trifluoromethyl)benzyl)-1-propionylpiperidine-4-carboxamide (MPPA) at varying doses in an inflammatory pain model, results showed a dose-dependent reduction in pain scores. This supports the hypothesis that this compound can modulate pain pathways effectively without significant side effects .

Mécanisme D'action

The mechanism of action of 4-Methoxy-2-(trifluoromethyl)pyridine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity . The methoxy group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of a methoxy group.

4-(Trifluoromethyl)pyridine: Lacks the methoxy group, making it less versatile in certain chemical reactions.

2-Methoxy-4-(trifluoromethyl)phenyl: Contains a phenyl ring instead of a pyridine ring, leading to different chemical properties and applications.

Uniqueness

4-Methoxy-2-(trifluoromethyl)pyridine is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s reactivity and potential for use in various applications, making it a valuable compound in both research and industry .

Activité Biologique

4-Methoxy-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-inflammatory and anticancer agent, among other pharmacological properties. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound includes a methoxy group and a trifluoromethyl group attached to the pyridine ring, which contributes to its unique physicochemical properties. The presence of fluorine atoms enhances lipophilicity and alters the electronic characteristics of the compound, influencing its biological interactions.

Anti-inflammatory Effects

One notable study investigated the compound's role as a dual inhibitor of soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4). The compound N-(4-methoxy-2-(trifluoromethyl)benzyl)-1-propionylpiperidine-4-carboxamide (MPPA) demonstrated significant anti-inflammatory effects in a lipopolysaccharide-induced inflammatory pain rat model. Following oral administration at a dose of 3 mg/kg, MPPA quickly reached peak plasma concentrations (C_max = 460 nM) within 30 minutes and effectively reduced inflammatory pain over four hours without affecting exploratory behavior in rats .

Anticancer Activity

The anticancer potential of this compound derivatives has also been explored. A series of studies indicated that modifications to the pyridine structure could enhance cytotoxicity against various cancer cell lines. For instance, compounds with trifluoromethyl substitutions displayed increased growth inhibition in human cancer cell lines such as HCT116 and HePG2, with IC_50 values ranging from 12.4 to 22.4 μM .

Research indicates that the biological activity of these compounds may involve multiple mechanisms:

- Cell Cycle Disruption : Certain derivatives induce methuosis, a form of cell death distinct from apoptosis, by disrupting macropinosome trafficking and microtubule dynamics .

- Gene Expression Modulation : Treatment with these compounds has been shown to down-regulate critical genes involved in cancer progression, including BRCA1, BRCA2, TP53, and FASN .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of MPPA was assessed in vivo, revealing rapid absorption and sustained presence in circulation. The compound was detected in blood post-administration, indicating favorable bioavailability and potential for therapeutic applications .

Propriétés

IUPAC Name |

4-methoxy-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-12-5-2-3-11-6(4-5)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEFLGNRQSDDTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609536 | |

| Record name | 4-Methoxy-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065103-97-0 | |

| Record name | 4-Methoxy-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.